molecular formula C15H20OS B14287736 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol CAS No. 139294-23-8

5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol

Cat. No.: B14287736
CAS No.: 139294-23-8
M. Wt: 248.4 g/mol
InChI Key: GALGSUQLASKTMY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol is an organic compound with the molecular formula C15H22OS It is a cyclohexene derivative with a phenylsulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as the hydroboration-oxidation of an alkene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The hydroxyl group can form hydrogen bonds, influencing the compound’s bioactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents.

    Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups attached to different core structures.

Uniqueness

5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol is unique due to the combination of its cyclohexene ring, phenylsulfanyl group, and hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

139294-23-8

Molecular Formula

C15H20OS

Molecular Weight

248.4 g/mol

IUPAC Name

5,5-dimethyl-2-(phenylsulfanylmethyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C15H20OS/c1-15(2)9-8-12(14(16)10-15)11-17-13-6-4-3-5-7-13/h3-8,14,16H,9-11H2,1-2H3

InChI Key

GALGSUQLASKTMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(C1)O)CSC2=CC=CC=C2)C

Origin of Product

United States

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